molecular formula C17H18N2O4 B5730066 2-(4-nitrophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

2-(4-nitrophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B5730066
M. Wt: 314.34 g/mol
InChI Key: CCRGFPHJHHQNCP-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound with the molecular formula C17H18N2O4 It is characterized by the presence of a nitrophenoxy group and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 4-nitrophenol with 2-(propan-2-yl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-nitrophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetamide group can enhance the compound’s binding affinity and specificity towards its targets. The overall effect is determined by the compound’s ability to modulate biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenoxy)ethyl(propan-2-yl)amine
  • 1-(4-(2-nitrophenoxy)phenyl)ethanone
  • 2,2’-bis(4-nitrophenoxy)phenylpropane

Uniqueness

2-(4-nitrophenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its specific structural features, such as the combination of a nitrophenoxy group and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(2)15-5-3-4-6-16(15)18-17(20)11-23-14-9-7-13(8-10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRGFPHJHHQNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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